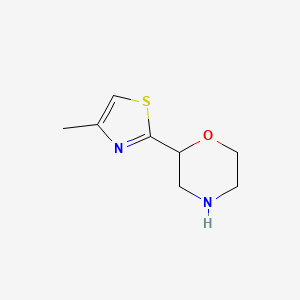
2-(4-Methyl-1,3-thiazol-2-yl)morpholine
Overview
Description
“2-(4-Methyl-1,3-thiazol-2-yl)morpholine” is a chemical compound with the molecular formula C8H12N2OS . It has a molecular weight of 184.26 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “2-(4-Methyl-1,3-thiazol-2-yl)morpholine” is 1S/C8H12N2OS/c1-7-6-12-8(9-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3 . This indicates the presence of a thiazole ring and a morpholine ring in the structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Methyl-1,3-thiazol-2-yl)morpholine” are not available, QSAR analysis of similar compounds suggests that factors such as polarization, dipole moment, lipophilicity, energy parameters, and the size and branching of the molecule can significantly affect their antioxidant activity .
Physical And Chemical Properties Analysis
“2-(4-Methyl-1,3-thiazol-2-yl)morpholine” has a molecular weight of 184.26 . It is typically stored at room temperature and is available in an oil form .
Scientific Research Applications
Phosphoinositide 3-kinase Inhibitors 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds demonstrate significant utility in xenograft models of tumor growth, highlighting their potential in cancer therapy (Alexander et al., 2008).
Structural and Spectral Analysis The structural and spectral analysis of certain Mannich bases, such as 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, provides insights into their conformation and hydrogen bonding interactions. These studies contribute to the understanding of molecular interactions and design of novel compounds (Franklin et al., 2011).
Antibacterial and DNA Cleavage Potential A study on 1,2,5-thiadiazole derivatives, including those incorporating morpholine, has explored their antibacterial inhibition and DNA cleavage potential. This research suggests these compounds could serve as a basis for developing new antimicrobials (Mali et al., 2019).
Antimicrobial Substance Search Investigations into morpholine-containing 2-R-phenyliminothiazole derivatives have shown significant antimicrobial activity. Such compounds, particularly those with N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives, exhibit broad-spectrum antibacterial and antifungal effects, making them promising candidates for new antimicrobial drugs (Yeromina et al., 2019).
QSAR-Analysis for Antioxidants QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one’s derivatives has been conducted to identify molecular descriptors influencing antioxidant activity. This research aids in the design of new potential antioxidants (Drapak et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)7-4-9-2-3-11-7/h5,7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCRHVGVBRIYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



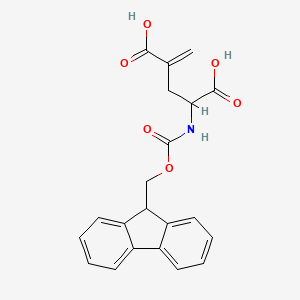
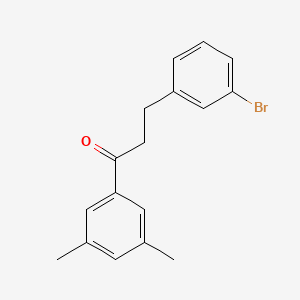
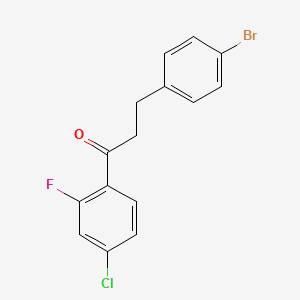
![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)
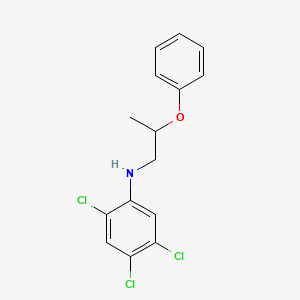
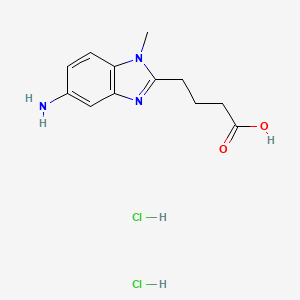
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)

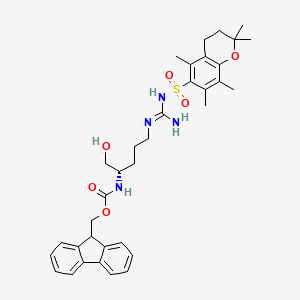
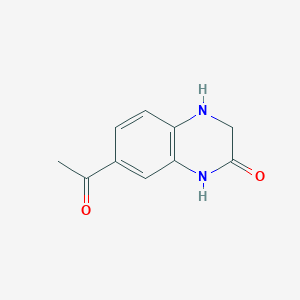

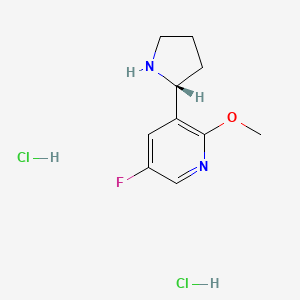
![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)
